molecular formula C6H5ClOS B1447537 4-Methylthiophene-3-carbonyl chloride CAS No. 1261811-54-4

4-Methylthiophene-3-carbonyl chloride

Cat. No. B1447537
M. Wt: 160.62 g/mol
InChI Key: SOEMAEIKZZXWBN-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carbonyl chloride is a chemical compound with the molecular formula C6H5ClOS and a molecular weight of 160.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-3-carbonyl chloride consists of a thiophene ring with a methyl group at the 4-position and a carbonyl chloride group at the 3-position .


Physical And Chemical Properties Analysis

4-Methylthiophene-3-carbonyl chloride has a refractive index of n20/D 1.581 (lit.) and a density of 1.2873 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic and Electrocatalytic Applications

Research on catalytic and electrocatalytic processes highlights the use of organochlorine compounds in water treatment technologies. For instance, the catalytic/electrocatalytic reduction has been explored for the removal of chlorinated contaminants from water due to its efficiency in converting these compounds into less harmful substances. Such methodologies underscore the potential of organochlorine compounds, including 4-Methylthiophene-3-carbonyl chloride, in environmental remediation efforts. This demonstrates the versatility of chlorinated compounds in catalysis and electrocatalysis, suggesting a similar application scope for 4-Methylthiophene-3-carbonyl chloride in environmental chemistry and pollution control (Yang et al., 2016).

Polymer Research

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials represent a significant area of research due to their promising thermoelectric properties. These materials, including their blends and composites, have been systematically studied for their thermoelectric performance, which could be enhanced by various treatments. The investigation into PEDOT and similar conducting polymers underscores the potential application of 4-Methylthiophene-3-carbonyl chloride in the synthesis or modification of polymer materials for electronic and thermoelectric applications (R. Yue & Jingkun Xu, 2012).

Safety And Hazards

4-Methylthiophene-3-carbonyl chloride is classified as a hazardous material. It is associated with danger and has hazard statements H290-H335-H314 . Contact with water liberates toxic gas .

properties

IUPAC Name

4-methylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMAEIKZZXWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-3-carbonyl chloride

CAS RN

1261811-54-4
Record name 4-methylthiophene-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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